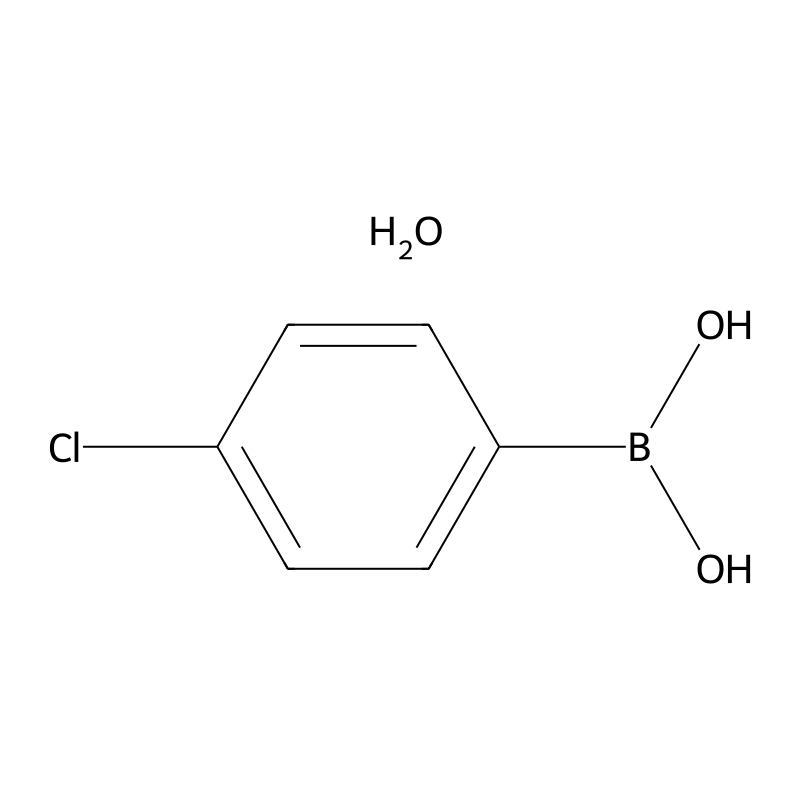

(4-Chlorophenyl)boronic acid hydrate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Suzuki-Miyaura Coupling: This versatile reaction allows the formation of new carbon-carbon bonds between an aryl or vinyl boronic acid (like (4-Chlorophenyl)boronic acid hydrate) and a variety of organic electrophiles. Palladium catalysts play a crucial role in facilitating this transformation. The presence of the chlorine group (-Cl) at the para position (4th position) of the phenyl ring in (4-Chlorophenyl)boronic acid hydrate makes it a useful reagent for introducing a chlorophenyl moiety into target molecules. [, ]

Here are some additional applications of (4-Chlorophenyl)boronic acid hydrate in scientific research:

Direct Arylation

Beyond the Suzuki-Miyaura reaction, (4-Chlorophenyl)boronic acid hydrate can participate in direct arylation reactions. In these processes, the boronic acid directly reacts with an aromatic compound without the need for a pre-functionalized halide, expanding the range of synthetic possibilities. []

Other Cross-Coupling Reactions

Aside from Suzuki-Miyaura coupling, (4-Chlorophenyl)boronic acid hydrate can be employed in other cross-coupling reactions mediated by different transition metals like copper or ruthenium. This broadens the scope of functional groups that can be introduced into organic molecules. [, ]

(4-Chlorophenyl)boronic acid hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 156.37 g/mol. It appears as a white to off-white crystalline powder and is known for its moderate solubility in water and high solubility in polar organic solvents like dimethyl sulfoxide. This compound is a derivative of phenylboronic acid, characterized by the presence of a chlorine atom at the para position of the phenyl ring, which influences its reactivity and biological properties .

- Suzuki-Miyaura Coupling: Utilized for forming carbon-carbon bonds between aryl halides and boronic acids.

- Palladium-Catalyzed Reactions: Acts as a reactant in direct arylation and cyclopalladation processes.

- Copper-Mediated Reactions: Involved in ligandless aerobic fluoroalkylation and other coupling methods.

- Tandem Reactions: Functions in Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation .

Research indicates that (4-Chlorophenyl)boronic acid hydrate exhibits various biological activities. It has been noted for its potential antioxidant properties and its role as a catalyst in synthesizing compounds with antitrypanosomal activity. These characteristics make it valuable in medicinal chemistry, particularly in developing drugs targeting parasitic infections .

The synthesis of (4-Chlorophenyl)boronic acid hydrate can be achieved through several methods:

- Direct Boronation: The reaction of chlorobenzene with boron compounds under specific conditions can yield (4-Chlorophenyl)boronic acid.

- Hydrolysis of Boron Trichloride: This method involves hydrolyzing boron trichloride with para-chlorophenol to produce the boronic acid.

- Catalytic Methods: Utilizing palladium or nickel catalysts to facilitate the coupling of phenolic compounds with boron reagents can also synthesize this compound efficiently .

(4-Chlorophenyl)boronic acid hydrate finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in synthesizing biologically active compounds.

- Organic Synthesis: Functions as a crucial building block in complex organic synthesis pathways, particularly in creating pharmaceuticals and agrochemicals.

- Material Science: Employed in developing new materials, including polymers and nanomaterials, due to its unique chemical properties .

Studies have explored the interactions of (4-Chlorophenyl)boronic acid hydrate with various pharmaceutical agents. For instance, co-crystallization experiments with drugs such as acyclovir and nitrofurazone have demonstrated its ability to form stable complexes, which may enhance the solubility and bioavailability of these drugs. Such interactions are significant for improving therapeutic efficacy and reducing side effects in drug formulations .

Several compounds share structural similarities with (4-Chlorophenyl)boronic acid hydrate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3,4-Dichlorophenylboronic acid | C6H5Cl2B | 0.95 |

| 3,5-Dichlorophenylboronic acid | C6H5Cl2B | 0.93 |

| 2,4-Dichlorophenylboronic acid | C6H5Cl2B | 0.89 |

| Phenylboronic acid | C6H7B | 0.90 |

| 4-Fluorophenylboronic acid | C6H6BF | 0.92 |

Among these, (4-Chlorophenyl)boronic acid hydrate is distinct due to its specific chlorine substitution pattern, which affects its reactivity and biological activity compared to other boronic acids . This unique structure allows for diverse applications in organic synthesis and medicinal chemistry.